molecular formula C9H18NO3P B14527254 tert-Butyl ethyl (2-cyanoethyl)phosphonate CAS No. 62614-22-6

tert-Butyl ethyl (2-cyanoethyl)phosphonate

Cat. No.: B14527254
CAS No.: 62614-22-6
M. Wt: 219.22 g/mol
InChI Key: CIRUXHQZOKFYPW-UHFFFAOYSA-N
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Description

tert-Butyl ethyl (2-cyanoethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a tert-butyl group, an ethyl group, and a 2-cyanoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ethyl (2-cyanoethyl)phosphonate can be synthesized through the reaction of tert-butyl phosphonate with ethyl (2-cyanoethyl)phosphonate under specific conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonate group, followed by the addition of the ethyl (2-cyanoethyl)phosphonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethyl (2-cyanoethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The ethyl and tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base can be used.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl phosphonates.

Scientific Research Applications

tert-Butyl ethyl (2-cyanoethyl)phosphonate has several scientific research applications, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science: Used in the preparation of phosphonate-based materials with unique properties.

    Biology and Medicine:

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ethyl (2-cyanoethyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and materials science. The cyano group can participate in nucleophilic addition reactions, making it useful in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl methyl (2-cyanoethyl)phosphonate
  • tert-Butyl ethyl (2-hydroxyethyl)phosphonate
  • tert-Butyl ethyl (2-aminoethyl)phosphonate

Uniqueness

tert-Butyl ethyl (2-cyanoethyl)phosphonate is unique due to the presence of both a cyano group and a phosphonate group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in organic synthesis, materials science, and other fields.

Properties

CAS No.

62614-22-6

Molecular Formula

C9H18NO3P

Molecular Weight

219.22 g/mol

IUPAC Name

3-[ethoxy-[(2-methylpropan-2-yl)oxy]phosphoryl]propanenitrile

InChI

InChI=1S/C9H18NO3P/c1-5-12-14(11,8-6-7-10)13-9(2,3)4/h5-6,8H2,1-4H3

InChI Key

CIRUXHQZOKFYPW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC#N)OC(C)(C)C

Origin of Product

United States

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